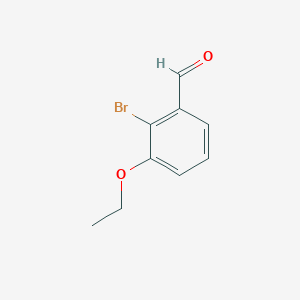

2-Bromo-3-ethoxybenzaldehyde

Descripción general

Descripción

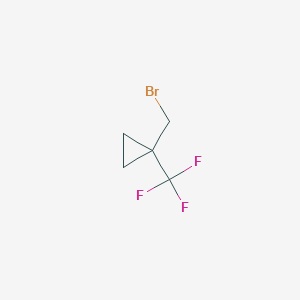

2-Bromo-3-ethoxybenzaldehyde, also known as BEB, is a synthetic compound that belongs to the class of aldehydes. It has a molecular weight of 229.07 .

Molecular Structure Analysis

The IUPAC name for 2-Bromo-3-ethoxybenzaldehyde is the same, and its InChI code is1S/C9H9BrO2/c1-2-12-8-5-3-4-7 (6-11)9 (8)10/h3-6H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

2-Bromo-3-ethoxybenzaldehyde is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

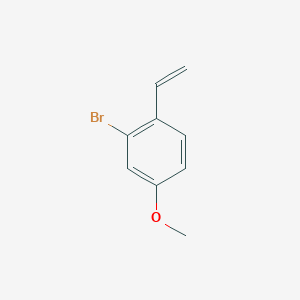

Electrochemical Bromofunctionalization of Alkenes

2-Bromo-3-ethoxybenzaldehyde could potentially be used in the electrochemical bromofunctionalization of alkenes . This process involves the bromination of organic molecules, which has been extensively studied due to the demand for safe and sustainable methodologies . The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants .

Synthesis of Bromohydrins

Bromohydrins are very useful building blocks in chemistry . They have been prepared by reacting alkenes in bromine/water or using N-bromo succinimide (NBS)/dimethyl sulfoxide (DMSO) systems . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in the synthesis of these compounds.

Electrochemical Bromoalkoxylation of Alkenes

The electrochemical bromoalkoxylation of alkenes was described by Nikishin and co-workers . In this process, 2-Bromo-3-ethoxybenzaldehyde could potentially be used as a reagent.

Dibromination of Alkenes

The electrochemical dibromination of alkenes has been reported by Yuan et al . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in this process.

Aromatic Bromination

Aromatic and benzylic electrochemical bromination reactions were performed with similar biphasic systems . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in these reactions.

Synthesis of Halogenated Carboxylic Acids

Halogenated carboxylic acids are important compounds in chemical synthesis and indispensable research tools in biochemical studies . 2-Bromo-3-ethoxybenzaldehyde could potentially be used in the synthesis of these acids.

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOOGQYEYQDAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-ethoxybenzaldehyde | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromobenzoyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1380894.png)

![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1380897.png)